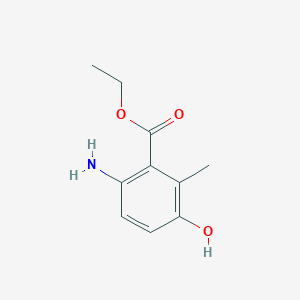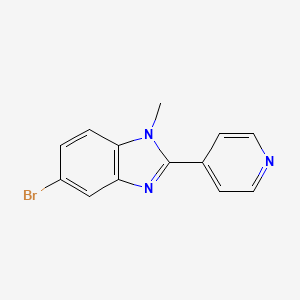
1-(2-Ethylphenyl)-5,5-dimethylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylphenyl)-5,5-dimethylpiperazin-2-one is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-ethylphenyl group and two methyl groups at the 5-position. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-5,5-dimethylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylphenylamine with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the piperazine ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used reagents include 2-ethylphenylamine, 2,2-dimethyl-1,3-propanediol, and phosphorus oxychloride. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethylphenyl)-5,5-dimethylpiperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride and sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines or thiols are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted piperazine compounds. These products can have different pharmacological properties and applications.
Aplicaciones Científicas De Investigación
1-(2-Ethylphenyl)-5,5-dimethylpiperazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various piperazine derivatives.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an anti-inflammatory, analgesic, or antitumor agent.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethylphenyl)-5,5-dimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Ethylphenyl)-5,5-dimethylpiperazin-2-one can be compared with other similar compounds, such as:
1-(2-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles: These compounds have a similar structure but differ in the presence of a dihydropyridine ring instead of a piperazine ring.
N-(2-ethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide: This compound has a piperidine ring and a furoyl group, making it structurally similar but functionally different.
1,3,4-Oxadiazole and azinane derivatives: These compounds have different heterocyclic rings but share similar pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-(2-ethylphenyl)-5,5-dimethylpiperazin-2-one |
InChI |
InChI=1S/C14H20N2O/c1-4-11-7-5-6-8-12(11)16-10-14(2,3)15-9-13(16)17/h5-8,15H,4,9-10H2,1-3H3 |
Clave InChI |
ZVMQXPVYKQSADR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1N2CC(NCC2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-aminophenyl)methyl]pyridin-2-amine](/img/structure/B13872298.png)


![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B13872314.png)





![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13872354.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-5-yl]ethanol](/img/structure/B13872358.png)


